molecular formula C33H67N3O16 B8106290 m-PEG16-azide

m-PEG16-azide

Cat. No.: B8106290
M. Wt: 761.9 g/mol
InChI Key: QWARPFMDFWZEFQ-UHFFFAOYSA-N
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Description

m-PEG16-azide: is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound is characterized by its azide functional group, which allows it to participate in click chemistry reactions. The molecular formula of this compound is C₃₃H₆₇N₃O₁₆, and it has a molecular weight of 761.90 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: m-PEG16-azide is typically synthesized through the reaction of polyethylene glycol with an azide-containing reagent. The process involves the following steps:

    Activation of Polyethylene Glycol: Polyethylene glycol is first activated using a suitable activating agent such as tosyl chloride or mesyl chloride.

    Azidation: The activated polyethylene glycol is then reacted with sodium azide in the presence of a solvent like dimethylformamide (DMF) to introduce the azide group.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: m-PEG16-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and result in the formation of stable triazole linkages .

Common Reagents and Conditions:

    CuAAC Reaction: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.

    SPAAC Reaction: Does not require a catalyst and can be performed under mild conditions.

Major Products: The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications .

Scientific Research Applications

m-PEG16-azide has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.

    Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to various surfaces or other molecules.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials, including hydrogels and nanomaterials, due to its ability to form stable linkages.

Mechanism of Action

m-PEG16-azide exerts its effects through its azide functional group, which participates in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, facilitating the conjugation of various molecules. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This connection enables the targeted degradation of the protein via the ubiquitin-proteasome system.

Comparison with Similar Compounds

    m-PEG12-azide: A shorter polyethylene glycol-based linker with similar properties but a shorter chain length.

    m-PEG24-azide: A longer polyethylene glycol-based linker with similar properties but a longer chain length.

Uniqueness: m-PEG16-azide is unique due to its optimal chain length, which provides a balance between flexibility and stability. This makes it particularly suitable for use in PROTAC synthesis and other applications requiring efficient bioconjugation .

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H67N3O16/c1-37-4-5-39-8-9-41-12-13-43-16-17-45-20-21-47-24-25-49-28-29-51-32-33-52-31-30-50-27-26-48-23-22-46-19-18-44-15-14-42-11-10-40-7-6-38-3-2-35-36-34/h2-33H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWARPFMDFWZEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H67N3O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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